1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core conjugated to a piperazine moiety via a 6-position linkage. The piperazine is further modified with a 2,4,5-trimethylbenzenesulfonyl group, which enhances lipophilicity and may influence target binding affinity. The triazolopyridazine scaffold is notable for its planar heterocyclic structure, enabling interactions with aromatic residues in biological targets. The sulfonyl group contributes to hydrogen bonding and solubility modulation, while the methyl substituents on the benzene ring likely improve metabolic stability .
Properties
IUPAC Name |
6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-10-15(3)16(11-14(13)2)27(25,26)23-8-6-22(7-9-23)18-5-4-17-20-19-12-24(17)21-18/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHAKKBULQMELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: CHNOS
- Molecular Weight: 382.47 g/mol
The structure incorporates a triazole ring fused with a pyridazine moiety and a piperazine group substituted with a sulfonyl group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibitory effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values indicate that the compound is particularly potent against the MCF-7 breast cancer cell line, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest in the G0/G1 phase .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of c-Met Kinase: This receptor tyrosine kinase plays a critical role in cancer cell proliferation and metastasis. The compound has shown IC values in the nanomolar range (e.g., 48 nM), indicating strong inhibitory potential .
- Induction of Apoptosis: Studies utilizing Annexin V-FITC/PI staining have demonstrated that treatment with this compound leads to increased late-stage apoptosis in cancer cells .
Case Studies
Study 1: Evaluation of Antiproliferative Activity
A study conducted on various derivatives of triazolo-pyridazine compounds reported that one derivative similar to the target compound exhibited excellent antiproliferative activities against A549 and MCF-7 cell lines with IC values comparable to that of established chemotherapeutics .
Study 2: In Vivo Efficacy
In vivo experiments using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. These findings support its potential for further development as an anticancer therapy .
Scientific Research Applications
Overview
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a complex organic compound with significant potential in various fields of research and application. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes.
Pharmacological Applications
This compound has been investigated for its potential pharmacological properties, particularly in the following areas:
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines. The presence of the triazole and pyridazine moieties contributes to its ability to inhibit tumor growth. For instance:
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise in combating bacterial infections. Its sulfonamide group enhances its interaction with bacterial enzymes.
- Case Study : Research indicated that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Neurological Applications
Given its ability to cross the blood-brain barrier, this compound is being studied for potential neuroprotective effects.
- Case Study : Preliminary findings suggest it may help in conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress in neuronal cells .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be optimized for efficiency. Its derivatives can be used as intermediates in the production of other biologically active molecules.
Table of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and analogous triazolopyridazine derivatives:
Key Comparisons
Structural Variations The target compound’s 2,4,5-trimethylbenzenesulfonyl group distinguishes it from carboxamide (e.g., Compound in ) or methoxy-piperidyl (e.g., AZD5153) derivatives. Sulfonyl groups are associated with enhanced protein binding via hydrogen-bond acceptor properties, whereas carboxamides offer donor/acceptor duality . AZD5153 incorporates a bivalent structure with a phenoxyethyl-piperazinone tail, enabling dual bromodomain engagement, unlike the monovalent sulfonyl-piperazine in the target compound .
Biological Activity AZD5153 and related triazolopyridazines (e.g., Bradbury et al., 2016) target BET proteins, showing nanomolar potency in cancer models. The target compound’s trimethylbenzenesulfonyl group may redirect specificity toward kinases or sulfonyl-sensitive receptors . Lin28-1632 demonstrates the scaffold’s adaptability to non-BET targets, emphasizing how peripheral substituents dictate target selectivity .
Physicochemical Properties
- The target compound ’s higher molecular weight (~467.5) and lipophilic trimethylbenzenesulfonyl group suggest reduced aqueous solubility compared to smaller analogs like 1-{3-methyl...}piperazine dihydrochloride (MW 307.2). However, the sulfonyl group may improve membrane permeability .
- AZD5153 ’s methoxy group and extended alkyl chain balance solubility and target engagement, a strategy absent in the target compound .
Synthetic Considerations Synthesis of the target compound likely involves sulfonylation of a piperazine-triazolopyridazine intermediate, contrasting with AZD5153’s multi-step optimization for BET affinity . Isomerization risks, noted in for triazolopyrimidines, are less relevant here due to the fixed [4,3-b] ring fusion in triazolopyridazines .
Research Findings and Implications
- Target Potential: The 2,4,5-trimethylbenzenesulfonyl group positions the compound for unexplored therapeutic avenues, possibly in inflammation or oncology, given sulfonamides’ historical use in COX-2 inhibition .
- Optimization Gaps : Compared to AZD5153 , the target lacks data on binding kinetics or in vivo efficacy. Future studies should assess its pharmacokinetics and target engagement .
Q & A
Q. What are the key synthetic steps and purity optimization strategies for 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution for piperazine-sulfonyl coupling and cyclization for triazolo-pyridazine core formation. Key steps:
-
Sulfonylation : Reacting piperazine with 2,4,5-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine as a base .
-
Triazolo-pyridazine Formation : Cyclization of precursor hydrazines with nitriles or aldehydes in ethanol at reflux .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Table 1: Reaction Conditions for Key Steps
Step Solvent Catalyst/Base Temperature Yield (%) Reference Sulfonylation DCM Triethylamine 0°C → RT 70–80 Cyclization Ethanol None Reflux 60–75
Q. Which characterization techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfonyl-linked piperazine protons at δ 3.2–3.5 ppm; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 470.1523) .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictory data on biological activity vs. toxicity in piperazine derivatives be resolved?
- Methodological Answer : Contradictions (e.g., reduced activity with lower toxicity in β-cyclodextrin-modified derivatives ) require:
-
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. chlorine on the sulfonyl group) using in vitro kinase assays .
-
Toxicity Profiling : Assess cytotoxicity (MTT assay) and genotoxicity (Ames test) across derivatives. For example, bulky substituents may reduce membrane permeability but improve safety .
Table 2: Comparative Bioactivity of Derivatives
Derivative Substituent Kinase IC₅₀ (nM) Cytotoxicity (IC₅₀, μM) Reference 2,4,5-Trimethylsulfonyl 12 ± 2 >100 β-Cyclodextrin Complex 85 ± 10 >200
Q. What experimental strategies optimize reaction yields for sulfonyl-group incorporation?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing intermediates .
- DOE (Design of Experiments) : A factorial design varying temperature (0–25°C), base equivalents (1–3 eq.), and reaction time (2–24 hrs) identifies optimal conditions .
Q. How to design a study assessing interaction with 14-α-demethylase lanosterol (CYP51)?
- Methodological Answer :
- Molecular Docking : Use PDB structure 3LD6 for in silico binding affinity predictions. Focus on triazole-pyridazine interactions with heme iron .
- In Vitro Assays :
- Spectrophotometric CYP51 Activity : Monitor lanosterol → ergosterol conversion inhibition .
- IC₅₀ Determination : Dose-response curves with 0.1–100 μM compound .
Methodological Considerations for Data Analysis
Q. How to address variability in kinase inhibition assays?
- Methodological Answer :
- Internal Controls : Include staurosporine as a positive control for pan-kinase inhibition .
- Replicate Design : Triplicate runs with statistical outlier removal (Grubbs’ test, α=0.05) .
- Data Normalization : Express activity as % inhibition relative to vehicle (DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
